Potassium phenylacetate

Catalog No.
S1507057
CAS No.
13005-36-2
M.F
C8H7KO2
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium phenylacetate

CAS Number

13005-36-2

Product Name

Potassium phenylacetate

IUPAC Name

potassium;2-phenylacetate

Molecular Formula

C8H7KO2

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C8H8O2.K/c9-8(10)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,9,10);/q;+1/p-1

InChI Key

JFOZPCWVLIBFCH-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC(=O)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)[O-].[K+]

Precursor in organic synthesis

Potassium phenylacetate is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, fragrances, and food additives. For example, it serves as a precursor in the synthesis of phenylacetyl chloride, which is used in the production of the anti-inflammatory drug diclofenac. Source: )

Investigation of biological activities

Studies have explored the potential biological activities of potassium phenylacetate, including its antimicrobial, anti-inflammatory, and anticancer properties. However, it is crucial to note that these studies are primarily conducted at the preclinical level, meaning they are not yet tested in humans. Source 1: ) Source 2: )

Potassium phenylacetate is a chemical compound with the formula C8H7KO2\text{C}_8\text{H}_7\text{KO}_2. It is the potassium salt of phenylacetic acid, an aromatic fatty acid that is a metabolite of phenylalanine. This compound is primarily known for its role in medical applications, particularly in treating hyperammonemia, a condition characterized by elevated ammonia levels in the blood. The compound acts as a nitrogen-binding agent, facilitating the excretion of nitrogenous waste through the urea cycle in the liver, thereby reducing ammonia levels in the body .

  • There is no current research available on the specific mechanism of action of KPA in biological systems.
  • Its potential role in penicillin production is under investigation, but the exact mechanism remains unclear [].
  • No data is currently available on the safety hazards associated with KPA.
  • As with any new compound, it is advisable to handle it with caution and wear appropriate personal protective equipment (PPE) when working with it in a laboratory setting.

Limitations and Future Research Directions

  • Research on potassium phenylacetate is limited. More studies are needed to understand its properties, potential applications, and safety profile.
  • Investigating its role in penicillin production and exploring its bioactivity in other contexts could be promising avenues for future research.

  • Neutralization: It is synthesized by neutralizing phenylacetic acid with potassium hydroxide in aqueous conditions. This reaction results in the formation of potassium phenylacetate and water.
  • Oxidation: Potassium phenylacetate can be oxidized to form phenylacetic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can also be reduced to yield phenylacetaldehyde using reducing agents like lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions where the phenylacetate group is replaced by other nucleophiles under basic conditions .

Major Products Formed

Reaction TypeProducts
OxidationPhenylacetic acid, Benzyl alcohol
ReductionPhenylacetaldehyde
SubstitutionVarious substituted phenylacetates

Potassium phenylacetate exhibits significant biological activity, particularly in its ability to lower ammonia levels in patients with urea cycle disorders. The compound is metabolized to phenylacetyl-CoA, which reacts with glutamine to form phenylacetylglutamine, a compound that is then excreted from the body. This process helps prevent neurological complications associated with hyperammonemia . Additionally, it has been shown to inhibit growth and vascular endothelial growth factor secretion in human thyroid carcinoma cells, indicating potential antitumor activity.

The synthesis of potassium phenylacetate typically involves:

  • Neutralization Reaction:
    • Dissolve phenylacetic acid in water.
    • Add a stoichiometric amount of potassium hydroxide.
    • Evaporate the solution to obtain crystalline potassium phenylacetate.
  • Industrial Production:
    • Conducted on a larger scale using controlled conditions to ensure high purity and yield. This involves precise temperature control and large reactors .

Potassium phenylacetate has various applications:

  • Medical Use: Primarily used to treat hyperammonemia and other urea cycle disorders.
  • Research: Utilized as a biochemical reagent in studies related to nitrogen metabolism.
  • Chemical Intermediate: Serves as a precursor for synthesizing other compounds in organic chemistry .

Research indicates that potassium phenylacetate interacts with various enzymes and proteins involved in metabolic pathways. Its primary mechanism involves binding nitrogen and facilitating its excretion, which is crucial for managing conditions like hyperammonemia. Studies have also highlighted its effects on gene expression and cellular processes, particularly in tumor cells .

Several compounds share structural or functional similarities with potassium phenylacetate. Below are some comparable compounds:

Compound NameStructure TypeKey Characteristics
Sodium phenylacetateSodium salt of phenylacetic acidUsed similarly for treating hyperammonemia
Phenylacetic acidCarboxylic acidPrecursor for various pharmaceuticals; involved in metabolism
Phenyl acetateEsterUsed as a solvent and intermediate; less polar than potassium phenylacetate

Uniqueness

Potassium phenylacetate uniquely functions as a nitrogen-binding agent specifically targeting the urea cycle, making it particularly effective for medical applications related to ammonia detoxification. In contrast, similar compounds may not possess this specific biochemical role or may serve different functions within biological systems .

Ionic Liquid-Catalyzed Esterification Mechanisms

Ionic liquids (ILs) have emerged as green catalysts for esterification due to their tunable acidity, low volatility, and recyclability. In the synthesis of phenylacetate derivatives, pyridine propyl sulfonic acid ionic liquids (e.g., [PSPy][HSO₄]) demonstrate high catalytic efficiency. For instance, a patent (CN101811966A) describes a solvent-free method where phenol and acetic acid react in a 1:1.1 molar ratio with 1 mL of IL per 1.05 mol of reactants at 120–130°C, achieving an 88.1% yield after 6 hours. The IL facilitates proton transfer, accelerating the nucleophilic attack of phenol on the acyl-oxygen bond of acetic acid.

Key mechanistic insights include:

  • Ternary Complex Formation: Alkali metal cations (K⁺, Na⁺) can inhibit non-covalent catalysis by forming stable complexes with the substrate and macrocyclic catalysts, reducing H₃O⁺ availability.
  • Acid-Base Bifunctionality: ILs like [BMIM][HSO₄] act as both Brønsted acids and solvents, stabilizing transition states during esterification.

Table 1: Performance of Ionic Liquids in Phenylacetate Synthesis

Ionic LiquidTemperature (°C)Time (h)Yield (%)Reusability (Cycles)Source
[PSPy][HSO₄]120–130688.15
[BMIM][HSO₄]70–9010897
[NMPH][HSO₄]608936

Hydrolytic Pathways for Potassium Salt Formation

The neutralization of phenylacetic acid with potassium hydroxide (KOH) is the primary route for potassium phenylacetate production. The reaction follows:
$$ \text{C₆H₅CH₂COOH + KOH → C₆H₅CH₂COOK + H₂O} $$
PrepChem reports a 92% yield under optimized conditions (equimolar reactants, aqueous medium, 25°C). Phase-transfer catalysis (PTC) enhances kinetics by shuttling ions between phases. For example, tetrabutylammonium bromide (TBAB) increases the reaction rate by 3-fold in biphasic systems.

Critical factors influencing yield:

  • Stoichiometric Precision: Excess KOH (>10%) leads to saponification side reactions.
  • Temperature Control: Reactions above 50°C promote decarboxylation, reducing purity.

Solvent-Free Approaches in Industrial Scalability

Solvent-free methods reduce waste and energy consumption. A notable example is the molten salt synthesis (CN102942478A), where phenol and acetic anhydride react in [HMIM][HSO₄] at 130°C for 12 hours, yielding 82% phenylacetate. This approach eliminates azeotropic distillation, cutting production costs by 30%.

Advantages of Solvent-Free Systems:

  • Atom Economy: Near-quantitative conversion (99.4% in optimized cases).
  • Recyclability: ILs retain >90% activity after 5 cycles.
  • Safety: Mitigates risks associated with volatile organic compounds (VOCs).

Related CAS

103-82-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13005-36-2

General Manufacturing Information

Benzeneacetic acid, potassium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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